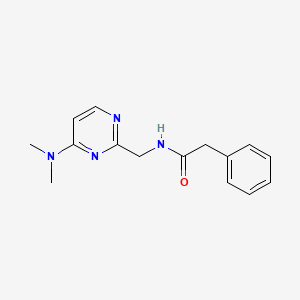
N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide, also known as PBTZ169, is a chemical compound that has shown promising results in the field of tuberculosis (TB) research. TB is a bacterial infection that affects the lungs and is one of the top 10 causes of death worldwide. The emergence of drug-resistant strains of TB has made the development of new drugs a priority, and PBTZ169 has shown potential as a new treatment option.
Scientific Research Applications
Catalytic Applications
Research has indicated that derivatives of N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide, such as N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, have been utilized in catalytic processes. For instance, these compounds, alongside Cp*IrIIICl complexes, have been effective in the base-free transfer hydrogenation of various ketones. This catalysis can be conducted in air without the need for basic additives, demonstrating their potential in sustainable chemical synthesis processes (A. Ruff et al., 2016).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of related sulfonamide compounds. A specific example is N-pyridin-3-yl-benzenesulfonamide, which has shown significant antimicrobial activity against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This indicates the potential of this compound derivatives in developing new antimicrobial agents (A.O. Ijuomah et al., 2022).
Photocatalytic and Photophysical Applications
The synthesis and characterization of zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents, including structures similar to this compound, have been investigated for their photophysical and photochemical properties. These compounds are reported to have potential applications in photocatalysis and as photosensitizers in photodynamic therapy due to their suitable photophysical and photochemical properties (Gülen Atiye Öncül et al., 2021).
Inhibition of Carbonic Anhydrase Isoforms
Another significant application is in the development of inhibitors for carbonic anhydrase isoforms, which are crucial for various physiological functions. N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides have been identified as novel GPR119 agonists, demonstrating the versatility of sulfonamide derivatives in therapeutic development (Ming Yu et al., 2014).
Mechanism of Action
Target of Action
It is known that the compound has significant antibacterial activities againstXanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (R. solanacearum) , and insecticidal activities against P. xylostella . These organisms may contain the primary targets of the compound.
Result of Action
N-(3-(pyridin-2-yloxy)benzyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to have significant antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (R. solanacearum) , and insecticidal activities against P. xylostella . The molecular and cellular effects of the compound’s action likely involve the disruption of essential biological processes in these organisms, leading to their inhibition or death.
properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)16-8-1-2-9-17(16)28(25,26)24-13-14-6-5-7-15(12-14)27-18-10-3-4-11-23-18/h1-12,24H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXULEFQJAHFBAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

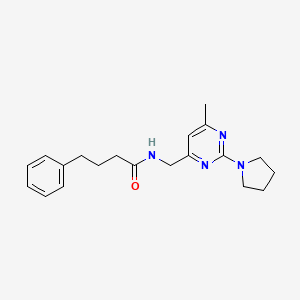

methanone](/img/structure/B2362200.png)
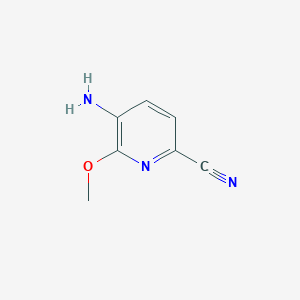
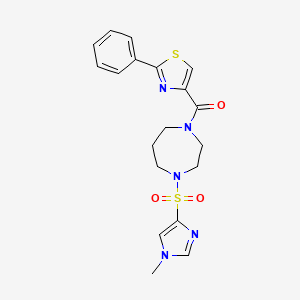
![N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362205.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2362207.png)
![3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)
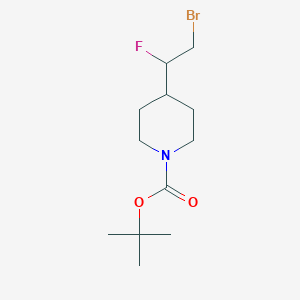
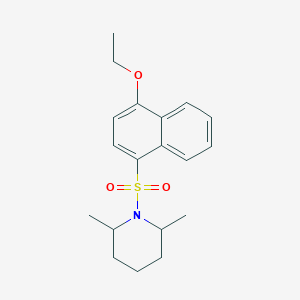
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)
